2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid
Overview
Description
2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The compound has a molecular weight of 305.35 .
Molecular Structure Analysis
The InChI code for 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is 1S/C15H15NO4S/c1-3-19-14(17)11-12(15(18)20-4-2)21-13(16-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 . This indicates the presence of 15 carbon atoms, 15 hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom in the molecule.Scientific Research Applications
Fluorescence and pH Sensing
- pH Sensing and Fluorescence: A benzothiazole-based compound was developed for sensitive physiological pH sensing, demonstrating reversible acid/base-switched yellow/cyan emission transition, suitable for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).
Synthetic Chemistry Applications
- Chemoselective Thionation-Cyclization: Efficient synthesis of 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of functionalized enamides was reported (Kumar et al., 2013).
- Single-step Synthesis of Thiazolines: Novel methods for synthesizing 2-Phenyl-2-thiazoline and its derivatives were developed, showcasing advances in heterocyclic synthesis (Suzuki & Izawa, 1976).
Biological and Pharmacological Research
- Anti-Cancer Activity: Thiazole derivatives, including those related to 2-Phenyl-1,3-thiazole, were synthesized and evaluated for their anticancer activities, demonstrating significant potential as pharmacological agents (Gomha et al., 2017).
- Antimicrobial Properties: Various 1,3,4-thiadiazole derivatives of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid and related compounds have been synthesized and shown to possess significant antimicrobial activities (Noolvi et al., 2016).
Miscellaneous Applications
Metal-Organic Frameworks (MOFs)
Research into the development of MOFs using compounds related to 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid has been conducted, exploring their potential in luminescence sensing and treatment of medical conditions (Liu & Liang, 2021).
Corrosion Inhibition
Thiazole hydrazones derived from 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid have been studied for their potential as corrosion inhibitors in acidic media, displaying promising results in protecting mild steel against corrosion (Chaitra et al., 2016).
Future Directions
The future directions for research on 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid and related compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Thiazole derivatives are known to exhibit various biological activities, which makes them interesting targets for drug development .
properties
IUPAC Name |
2-phenyl-1,3-thiazole-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-10(14)7-8(11(15)16)17-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHXQIGBVCWCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624670 | |
Record name | 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid | |
CAS RN |
38707-83-4 | |
Record name | 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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